molecular formula C15H12ClN B11870736 6-Chloro-3-methyl-1-phenyl-1H-indole CAS No. 918163-13-0

6-Chloro-3-methyl-1-phenyl-1H-indole

Cat. No.: B11870736
CAS No.: 918163-13-0
M. Wt: 241.71 g/mol
InChI Key: DOQPQLKTKFXKSN-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a phenyl group at the 1st position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-1-phenyl-1H-indole can be achieved through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. For instance, the reaction of this compound can be synthesized by reacting this compound-2-carboxylic acid with suitable reagents .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring under milder conditions and with higher efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-1-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Chloro-3-methyl-1-phenyl-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Indole derivatives are known for their pharmacological activities, and this compound may serve as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-1-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-indole: Lacks the methyl and phenyl groups, making it less complex.

    3-Methyl-1-phenyl-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-Phenyl-1H-indole: Lacks both the chlorine and methyl groups, making it a simpler structure.

Uniqueness

The presence of the chlorine, methyl, and phenyl groups in 6-Chloro-3-methyl-1-phenyl-1H-indole makes it unique in terms of its chemical reactivity and potential biological activities. These substituents can influence the compound’s electronic properties, making it a valuable compound for various applications .

Properties

CAS No.

918163-13-0

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

6-chloro-3-methyl-1-phenylindole

InChI

InChI=1S/C15H12ClN/c1-11-10-17(13-5-3-2-4-6-13)15-9-12(16)7-8-14(11)15/h2-10H,1H3

InChI Key

DOQPQLKTKFXKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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